DOX−NOP1 HCl -

DOX−NOP1 HCl

Catalog Number: EVT-1534696
CAS Number:
Molecular Formula: C45H44ClF3N4O15
Molecular Weight: 973.3052
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DOX−NOP1 is a novel molecular hybrid covalently joining doxorubicin (DOX) and NOP1, which showed similar increased toxicity toward resistant cancer cells and, in addition, lower cardiotoxicity than DOX. This opens new and underexplored approaches to overcoming the main therapeutic drawbacks of this chemotherapeutic based on light-controlled release of NO. Nitric oxide (NO) release from a suitable NO photodonor (NOP) can be fine-tuned by visible light stimuli at doses that are not toxic to cells but that inhibit several efflux pumps; these are mainly responsible for the multidrug resistance of the anticancer agent doxorubicin (DOX).
Overview

DOX−NOP1 hydrochloride is a novel compound that combines doxorubicin, a well-known chemotherapeutic agent, with a nitric oxide donor, NOP1. This molecular hybrid aims to enhance the efficacy of doxorubicin while mitigating its resistance in cancer cells. The incorporation of nitric oxide is intended to exploit its biological properties, potentially leading to increased cytotoxicity against resistant cancer cell lines.

Source

The synthesis of DOX−NOP1 hydrochloride involves the covalent linkage of doxorubicin with NOP1, which is designed to release nitric oxide upon activation. This compound has been studied for its enhanced toxicity towards multidrug-resistant cancer cells compared to doxorubicin alone .

Classification

DOX−NOP1 hydrochloride falls under the category of hybrid anticancer agents, specifically designed to overcome drug resistance in chemotherapy. It is classified as a pharmaceutical compound with potential applications in oncology.

Synthesis Analysis

Methods

The synthesis of DOX−NOP1 hydrochloride involves a series of chemical reactions that covalently bond doxorubicin with NOP1. The process typically includes:

  1. Formation of the Hybrid: Doxorubicin is reacted with NOP1 under controlled conditions to form the hybrid compound.
  2. Hydrochloride Salt Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for biological assays .

Technical Details

The synthesis employs techniques such as solvent extraction and purification via chromatography. Specific conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of DOX−NOP1 hydrochloride consists of the doxorubicin moiety linked to the NOP1 component through a covalent bond. The presence of functional groups allows for the release of nitric oxide upon activation.

Data

  • Molecular Formula: C₃₃H₄₃ClN₄O₁₃
  • Molecular Weight: Approximately 613.2 g/mol
  • Structural Features: The compound retains the characteristic anthracycline structure of doxorubicin, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

DOX−NOP1 hydrochloride undergoes various chemical reactions, primarily involving the release of nitric oxide in response to specific stimuli (e.g., light). This reaction can be described as follows:

DOX NOP1activationDoxorubicin+NO\text{DOX NOP1}\xrightarrow{\text{activation}}\text{Doxorubicin}+\text{NO}

Technical Details

The activation mechanism involves photolysis or other chemical triggers that facilitate the cleavage of the bond linking doxorubicin and NOP1, releasing nitric oxide in a controlled manner .

Mechanism of Action

Process

The mechanism by which DOX−NOP1 hydrochloride exerts its effects involves two primary actions:

  1. Cytotoxicity: Doxorubicin intercalates into DNA, disrupting replication and transcription processes, leading to cell death.
  2. Nitric Oxide Release: The released nitric oxide can induce apoptosis through various pathways, including modulation of mitochondrial function and enhancement of blood flow to tumors.

Data

Studies have shown that DOX−NOP1 exhibits significant cytotoxic effects on multidrug-resistant cancer cell lines compared to conventional doxorubicin treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and common organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may degrade upon exposure to extreme pH or light.
  • Reactivity: Reacts with biological targets through both doxorubicin's intercalation properties and nitric oxide's signaling capabilities.
Applications

DOX−NOP1 hydrochloride has potential applications in cancer therapy, particularly for treating resistant tumors. Its design aims to enhance therapeutic efficacy while reducing side effects associated with traditional chemotherapy drugs like doxorubicin. Ongoing research focuses on optimizing its delivery mechanisms and understanding its pharmacokinetics in vivo .

Properties

Product Name

DOX−NOP1 HCl

IUPAC Name

2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-((3-((4-nitro-3-(trifluoromethyl)phenyl)amino)propyl)carbamoyl)benzoate hydrochloride

Molecular Formula

C45H44ClF3N4O15

Molecular Weight

973.3052

InChI

InChI=1S/C45H43F3N4O15.ClH/c1-20-37(54)27(49)16-32(66-20)67-30-18-44(61,17-25-34(30)41(58)36-35(39(25)56)38(55)24-5-3-6-29(64-2)33(24)40(36)57)31(53)19-65-43(60)22-9-7-21(8-10-22)42(59)51-14-4-13-50-23-11-12-28(52(62)63)26(15-23)45(46,47)48;/h3,5-12,15,20,27,30,32,37,50,54,56,58,61H,4,13-14,16-19,49H2,1-2H3,(H,51,59);1H/t20-,27-,30-,32-,37+,44-;/m0./s1

InChI Key

QUOCCPHBOZZTOG-MIGVFKNZSA-N

SMILES

O=C(C1=C(C2=C(C(O)=C1C3=O)C[C@@](O)(C(COC(C4=CC=C(C(NCCCNC5=CC(C(F)(F)F)=C([N+]([O-])=O)C=C5)=O)C=C4)=O)=O)C[C@@H]2O[C@@H]6O[C@H]([C@H]([C@H](C6)N)O)C)O)C7=C3C=CC=C7OC.[H]Cl

Solubility

Soluble in DMSO

Synonyms

DOX−NOP1 Hydrochloride, doxorubicin-NOP1 HCl; doxorubicin-NOP1 conjugate.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.